molecular formula C9H8BrClO2 B13914110 1-(5-Bromo-4-chloro-2-methoxyphenyl)ethan-1-one

1-(5-Bromo-4-chloro-2-methoxyphenyl)ethan-1-one

Cat. No.: B13914110
M. Wt: 263.51 g/mol
InChI Key: LVEXIRZPZDCDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-4-chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-4-chloro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methoxyacetophenone. The reaction typically occurs in the presence of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of 1-(5-Bromo-4-chloro-2-methoxyphenyl)ethanone may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetophenones, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(5-Bromo-4-chloro-2-methoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-chloro-2-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-4-chloro-2-methoxyphenyl)ethanone is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(5-bromo-4-chloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrClO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3

InChI Key

LVEXIRZPZDCDEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Cl)Br

Origin of Product

United States

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